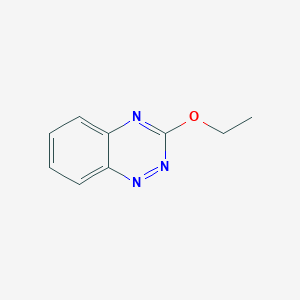

3-Ethoxy-1,2,4-benzotriazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethoxy-1,2,4-benzotriazine is a heterocyclic compound belonging to the benzotriazine family. Benzotriazines are aromatic, fused N-heterocycles known for their diverse biological activities and significant roles in various scientific fields . The compound’s structure consists of a benzene ring fused with a triazine ring, with an ethoxy group attached at the third position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1,2,4-benzotriazine typically involves the cyclization of N-(2-aminoaryl)hydrazides. One common method starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid. This is followed by intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines, which are then oxidized to form the desired benzotriazine .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as a ligand has been shown to produce high yields of benzotriazines .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethoxy-1,2,4-benzotriazine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert benzotriazines into their corresponding dihydro derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and copper (I) ions.

Reduction: Reducing agents such as tin in acetic acid are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Benzotriazinyl radicals.

Reduction: Dihydrobenzotriazines.

Substitution: Substituted benzotriazines with different functional groups.

Applications De Recherche Scientifique

3-Ethoxy-1,2,4-benzotriazine has numerous applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 3-ethoxy-1,2,4-benzotriazine involves the formation of benzotriazinyl radicals through oxidation. These radicals can interact with various molecular targets, including enzymes and DNA, leading to biological effects such as cytotoxicity in cancer cells . The compound’s ability to selectively target hypoxic tumor cells makes it a promising candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

1,2,3-Benzotriazine: Another isomer of benzotriazine with similar biological activities but different structural properties.

3-Amino-1,2,4-benzotriazine: Known for its antitumor activities and used in cancer research.

3-Methyl-1,2,4-benzotriazine: A derivative with distinct chemical properties and applications.

Uniqueness: 3-Ethoxy-1,2,4-benzotriazine is unique due to its ethoxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

3-Ethoxy-1,2,4-benzotriazine is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzotriazine core with an ethoxy group at the 3-position. Its molecular formula is C_9H_10N_4O, and it has a molar mass of approximately 194.20 g/mol. The unique arrangement of nitrogen atoms in the triazine ring contributes to its chemical reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to generate reactive intermediates under specific conditions. Notably, it can act as a hypoxia-activated prodrug. In hypoxic environments, it undergoes bioreduction to produce cytotoxic radicals that can damage DNA in cancer cells. This mechanism is particularly relevant in solid tumors where hypoxic conditions are prevalent .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Significant antibacterial activity |

| Enterococcus faecalis | 8 | Significant antibacterial activity |

| Escherichia coli | 16 | Moderate antibacterial activity |

| Pseudomonas aeruginosa | 32 | Moderate antibacterial activity |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. It acts by selectively targeting hypoxic tumor cells and generating reactive oxygen species (ROS) that induce cell death. For instance:

- Case Study : A study on the compound's effects on human cancer cell lines demonstrated that it significantly reduced cell viability in hypoxic conditions compared to normoxic conditions.

- Research Findings : The compound exhibited a cytotoxic effect with an IC50 value of approximately 15 µM against hypoxic cancer cells, indicating its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other benzotriazines:

| Compound | Biological Activity | Notes |

|---|---|---|

| 3-Amino-1,2,4-benzotriazine | Antitumor agent | Prototype for hypoxia-selective drugs |

| 3-Methyl-1,2,4-benzotriazine | Anticancer properties | Different chemical properties |

| 1,2,3-Benzotriazine | Similar biological activities | Varies in structural properties |

The ethoxy group in this compound enhances its chemical reactivity and biological activity compared to these other compounds .

Propriétés

Formule moléculaire |

C9H9N3O |

|---|---|

Poids moléculaire |

175.19 g/mol |

Nom IUPAC |

3-ethoxy-1,2,4-benzotriazine |

InChI |

InChI=1S/C9H9N3O/c1-2-13-9-10-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3 |

Clé InChI |

KUTUFXFOUMJNJK-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=NC2=CC=CC=C2N=N1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.